Home > Products > Screening Compounds P146737 > Fomocaine hydrochloride
Fomocaine hydrochloride - 56583-43-8

Fomocaine hydrochloride

Catalog Number: EVT-255270
CAS Number: 56583-43-8
Molecular Formula: C20H26ClNO2
Molecular Weight: 347.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Local anaesthetic agent, blocking voltage-gated Na(+) currents in neurons; High Quality Biochemicals for Research Uses
Classification

Fomocaine hydrochloride is classified as a local anesthetic. Local anesthetics are drugs that block nerve conduction in a specific area of the body, providing temporary loss of sensation without affecting consciousness. Fomocaine specifically acts by inhibiting sodium channels, thereby preventing the propagation of nerve impulses.

Synthesis Analysis

The synthesis of fomocaine involves several steps, with methods varying based on starting materials and reaction conditions. A notable synthesis route begins with the formation of γ-(4-phenoxymethylphenyl)propyl chloride. The following steps outline a common synthetic pathway:

  1. Formation of γ-(4-phenoxymethylphenyl)propyl chloride:
    • Dissolve 64 parts of dry sodium phenolate in 300 parts of methylisobutyl ketone while heating at 110°C.
    • Gradually add 103 parts of γ-(4-chloromethylphenyl)propyl chloride, maintaining the temperature for 4 hours.
    • After cooling, wash the mixture with water and distill off the solvent under reduced pressure.
    • Crystallize the residue by adding ice water, followed by filtration and drying.
  2. Formation of N-[(γ-phenoxymethylphenyl)propyl]-morpholine:
    • Heat 130 parts of γ-(4-phenoxymethylphenyl)propyl chloride under reflux at 140°C for 24 hours with an equal amount of morpholine.
    • The resulting product can be crystallized from n-heptane to yield colorless crystals .

This method highlights the importance of controlling temperature and reaction time to maximize yield and purity.

Molecular Structure Analysis

Fomocaine hydrochloride has a complex molecular structure characterized by several functional groups:

  • Molecular Formula: C20H25NO2C_{20}H_{25}NO_2
  • Molecular Weight: Approximately 313.42 g/mol
  • Canonical SMILES: C1COCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3

The structure includes a morpholine ring, which contributes to its anesthetic properties, and a phenoxy group that enhances its lipophilicity, allowing better penetration through biological membranes . The presence of both hydrophilic and lipophilic groups is crucial for its action as a local anesthetic.

Chemical Reactions Analysis

Fomocaine hydrochloride participates in various chemical reactions:

  1. Substitution Reactions: Due to the presence of the morpholine ring and phenoxy group, fomocaine can undergo nucleophilic substitution reactions.
  2. Oxidation and Reduction: While specific conditions for these reactions are less documented, fomocaine can be oxidized or reduced under appropriate conditions.
  3. Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of its ether linkages .

These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced efficacy or reduced toxicity.

Mechanism of Action

Fomocaine exerts its local anesthetic effect primarily through the blockade of voltage-gated sodium channels in neuronal membranes. By inhibiting sodium influx during depolarization, it prevents action potential generation and propagation along nerve fibers. This mechanism is crucial for its effectiveness in providing localized pain relief.

  • Binding Site: Fomocaine binds to specific sites within the sodium channel, stabilizing the inactive state and preventing channel reopening.
  • Concentration Dependence: The degree of sodium channel blockade is concentration-dependent, influencing the duration and intensity of anesthesia .

This mechanism mirrors that of other local anesthetics but may differ slightly due to structural variations among compounds.

Physical and Chemical Properties Analysis

Fomocaine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as colorless crystals.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.
  • Melting Point: Specific melting points can vary based on purity but generally fall within established ranges for similar compounds.

These properties influence its formulation in pharmaceutical preparations and its stability under various conditions .

Applications

Fomocaine hydrochloride is primarily used in medical applications as a local anesthetic. Its applications include:

  • Topical Anesthesia: Effective for minor surgical procedures, dental work, and other medical interventions requiring localized pain relief.
  • Research Applications: Utilized in pharmacological studies to understand nerve conduction mechanisms and develop new anesthetic agents with improved safety profiles.

The low toxicity profile makes it particularly suitable for use in sensitive populations, including pediatric patients .

Historical Development and Pharmacological Classification of Fomocaine Hydrochloride

Fomocaine hydrochloride represents a significant departure from classical local anesthetic structures, emerging as a distinct therapeutic agent through deliberate molecular innovation. Its development reflects the mid-20th century pharmacological pursuit of non-ester, non-amide anesthetics with improved safety and efficacy profiles compared to cocaine-derived predecessors.

Discovery and Early Synthesis of Fomocaine Derivatives

Fomocaine (chemical name: 1-[2-(4-morpholinomethyl)phenoxyethyl]piperidine; CAS RN: 56583-43-6) was first synthesized in the late 1960s as part of systematic efforts to develop alternatives to cocaine-inspired anesthetics. Unlike traditional local anesthetics featuring ester or amide linkages connecting aromatic and amine domains, fomocaine introduced a novel benzyl-phenyl ether backbone that fundamentally differentiated it from predecessors like procaine (1904) and lidocaine (1943). This structural innovation emerged from pharmacological investigations into non-aromatic ring systems that could maintain anesthetic efficacy while circumventing the metabolic pathways associated with ester toxicity and the cardiovascular risks of amide agents [3] [5].

The initial synthetic pathway to fomocaine derivatives exploited morpholine's nucleophilic reactivity through a multi-step sequence beginning with N-alkylation of morpholine followed by ether formation with substituted phenols. Early pharmacological screening revealed that the diethanolamine moiety—incorporated in several experimental precursors—provided optimal water solubility when protonated, while the morpholine ring contributed significant lipophilicity for membrane penetration. This balanced amphiphilicity enabled fomocaine to achieve effective neuronal blockade without requiring the vasoconstrictors necessary for earlier cocaine formulations [3] [6]. The hydrochloride salt form emerged as the preferred pharmaceutical composition due to its crystallinity, stability, and aqueous solubility suitable for topical formulations.

Table 1: Evolution of Local Anesthetics Preceding Fomocaine Development

CompoundYear IntroducedStructural ClassKey Limitations
Cocaine1884 (medical use)Benzoyl ester of tropane alkaloidHigh toxicity, addictive potential, tissue irritation
Procaine1905Para-aminobenzoic acid esterShort duration, slow onset, allergenic potential
Lidocaine1943DiethylaminoacetamideCardiotoxicity at higher doses, relatively short duration
Tetracaine1952Para-butylaminobenzoic acid esterSlow onset, systemic toxicity risk
FomocaineLate 1960sMorpholine etherDeveloped to overcome ester/amide limitations

Evolution of Morpholine-Based Local Anesthetics in Medical Research

The incorporation of morpholine into anesthetic design represented a strategic shift toward tertiary amine optimization rather than aromatic domain modification. Morpholine (1-oxa-4-azacyclohexane) offered distinct advantages over conventional cyclic amines: its moderate basicity (pKa ~8.7) facilitated pH-dependent membrane penetration while retaining sufficient ionization for sodium channel interaction; its conformational semi-rigidity promoted selective binding to neuronal targets; and its hydrogen-bonding capability enhanced aqueous solubility relative to purely aliphatic amines [3]. These properties catalyzed extensive structural exploration throughout the 1970s-1990s, generating numerous fomocaine analogs with systematic variations in alkyl chain length, aromatic substitution patterns, and heterocyclic replacements.

Research demonstrated that the morpholinomethyl group at the benzyl position was pharmacologically privileged—shortening or lengthening the methylene bridge reduced potency, while replacing morpholine with piperazine or piperidine altered duration and toxicity profiles. The photopharmacological evolution yielded "fotocaine" (reported 2014), where researchers applied "azologization"—strategic replacement of fomocaine's benzyl-phenyl ether linkage with a photoswitchable diazene unit (N=N). This created a photochromic ion channel blocker whose neuronal blocking activity could be toggled between active and inactive states using 350nm and 450nm light respectively [1]. Fotocaine retained fomocaine's favorable uptake in neuronal tissue while introducing optical control, demonstrating the continued versatility of the morpholine-anesthetic pharmacophore.

Table 2: Structural Evolution of Morpholine-Containing Anesthetic Agents

Compound ClassCore Structural FeaturesKey Pharmacological Advancements
Early Fomocaine AnalogsMorpholinomethyl phenoxyethyl piperidinesBalanced lipophilicity/hydrophilicity, reduced systemic toxicity
N-Free MetabolitesDiethanolamine metabolitesRetained anesthetic activity with improved metabolic clearance
Chiral DerivativesEnantiomerically pure morpholinoanestheticsStereoselective sodium channel interactions
Fotocaine (Photochromic)Azobenzene-replaced ether linkageLight-switchable neuronal blockade enabling spatiotemporal control
Ethercaine DerivativesAzobenzene-morpholine hybridsImproved water solubility while retaining photoswitchability

Classification Within the Morpholine and Diethanolamine Structural Families

Fomocaine hydrochloride occupies a unique niche within local anesthetic classification schemes as the prototypical morpholinoether anesthetic, distinct from ester (cocaine, procaine), amide (lidocaine, bupivacaine), or ketone (dyclonine) classes. Its defining structural elements include: (1) a phenoxyethyl linker establishing ether connectivity rather than ester/amide bonds; (2) a morpholinomethyl substituent on the aromatic ring providing both hydrophilic character and hydrogen-bonding capacity; and (3) a terminal piperidine moiety serving as the cationic head essential for voltage-gated sodium channel interaction [3]. This configuration yields an unusual zwitterion-like behavior where morpholine can remain unionized at physiological pH while piperidine protonates, enabling membrane penetration without requiring alkaline pH adjustment common to earlier anesthetics.

Within the broader morpholine-anesthetic family, fomocaine derivatives are systematically categorized based on amine domain modifications:

  • Diethanolamine Derivatives: Characterized by replacement of morpholine with diethanolamine (-N(CH₂CH₂OH)₂), enhancing water solubility but reducing duration due to faster renal clearance.
  • Morpholine Regioisomers: Positional isomers where morpholine attaches via nitrogen versus oxygen, demonstrating that N-linkage provides superior sodium channel blockade.
  • Chiral Morpholinoanesthetics: Enantiopure versions exploiting the stereoselectivity of sodium channels, with (R)-isomers typically showing 2-3 fold higher potency than racemic mixtures.

The benzyl-phenyl ether linkage proves pharmacologically essential—conversion to thioether modestly prolongs duration but increases irritation potential, while replacement with alkane or alkene bridges ablates activity entirely. Unlike traditional anesthetics where aromatic esters/amides undergo enzymatic hydrolysis, fomocaine's ether bond confers exceptional metabolic stability against esterases and amidases, contributing to its prolonged action in dermatological applications [3]. This stability, combined with the morpholine's resistance to oxidative metabolism, positioned fomocaine as a valuable structural template for next-generation anesthetics seeking to bypass conventional metabolic inactivation pathways.

Table 3: Classification of Key Compounds in Fomocaine Structural Families

Structural FamilyRepresentative CompoundsDefining Chemical Features
Morpholinoether AnestheticsFomocaine, FotocaineAryl alkyl ether core with morpholinomethyl aromatic substituent
Diethanolamine DerivativesFomocaine diethanolamine metabolitesDiethanolamine moiety replacing morpholine
N-Free DerivativesDemethylated fomocaine analogsSecondary amine variants lacking N-methyl group
Chiral Derivatives(R)- and (S)-Fomocaine enantiomersStereochemically pure forms at asymmetric carbons
Heterocyclic VariantsPiperazine/piperidine-substituted analogsAlternative N-heterocycles replacing morpholine

Comprehensive List of Compounds Mentioned:Fomocaine, Fomocaine Hydrochloride, Fotocaine, Procaine, Lidocaine, Cocaine, Tetracaine, Morpholine, Diethanolamine, Ethercaine, Azobenzene, Benzyl-Phenyl Ether, Diazene, Piperidine, Novocaine, DENAQ, QAQ, QX-314, Arylfuran, Nitrofurantoin, Benfodda Derivatives, Kolliphor ELP, Pluronic F127, Hydrochloride Salt

Properties

CAS Number

56583-43-8

Product Name

Fomocaine hydrochloride

IUPAC Name

4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholine;hydrochloride

Molecular Formula

C20H26ClNO2

Molecular Weight

347.9 g/mol

InChI

InChI=1S/C20H25NO2.ClH/c1-2-6-20(7-3-1)23-17-19-10-8-18(9-11-19)5-4-12-21-13-15-22-16-14-21;/h1-3,6-11H,4-5,12-17H2;1H

InChI Key

HWDXMCUKRADNLV-UHFFFAOYSA-N

SMILES

C1COCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3.Cl

Synonyms

P-652 hydrochloride; Panacaine hydrochloride; 4-[3-[4-(Phenoxymethyl)phenyl]propyl]morpholine hydrochloride

Canonical SMILES

C1COCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.